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MI-3

Protein-protein interaction inhibition Menin-MLL FRET assay

Researchers studying MLL-rearranged leukemias face a critical need for inhibitors with robust cellular potency and metabolic stability for sustained in vivo target engagement. MI-3 addresses this with a 2.8-fold improvement in cellular IC50 (48 nM vs. 135 nM for MI-2) and a 2.3-fold longer half-life in human liver microsomes (42 min). • Achieve clean phenotype attribution in MV4-11 or MOLM-13 cells with reduced compound concentration, minimizing solvent-related off-target effects. • Confidently design twice-daily murine xenograft studies with sustained plasma levels above the cellular IC50. • Utilize the co-crystal structure (PDB: 5HLB) for soaking experiments, leveraging sub-10 nM affinity for precise thermodynamic analysis.

Molecular Formula C18H25N5S2
Molecular Weight 375.6 g/mol
Cat. No. B8004773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-3
Molecular FormulaC18H25N5S2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
InChIInChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3
InChIKeyFUGQNAUKABUDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MI-3 Menin-MLL Inhibitor for Leukemia Research


MI-3 is a small-molecule inhibitor of the menin-MLL protein-protein interaction (PPI) belonging to the thienopyrimidine chemical class [1]. It binds to the menin F9 pocket with sub-nanomolar affinity (Kd = 3.2 nM) and disrupts the MLL1 complex assembly, leading to selective growth arrest in MLL-rearranged leukemia cells [1]. MI-3 was developed through structure-guided optimization of the earlier analog MI-2 to improve both biochemical potency and metabolic stability [1].

Target Engagement Menin-MLL protein-protein interaction inhibition in MLL-rearranged model systems
Pathway Study Fit MLL-fusion leukemogenesis model studies requiring selective MLL1 complex disruption
Assay Context Supports biochemical, cellular, and in vivo model-response endpoint assays

MI-3 Differentiation from Other Menin Inhibitors


Although multiple menin-MLL inhibitors exist (e.g., MI-2, MI-1, VTP50469), direct comparative data show that MI-3 possesses a distinct combination of biochemical potency, cellular efficacy, metabolic stability, and selectivity that is not replicated by its closest analog MI-2 [1]. Substituting MI-3 with a generic in-class compound would alter experimental outcomes in MLL-driven leukemogenesis models, as MI-3 achieves 3.5-fold higher target engagement at equivalent concentrations and maintains superior pharmacokinetic properties [1]. The following quantitative evidence guide establishes the verifiable advantages of MI-3 over its most relevant comparators.

Structural Analog (MI-2) Profile Closest analog MI-2 shows lower reported target-engagement potency and metabolic stability; assay-response context may not transfer directly.
Class-Level Menin Inhibitor Mismatch Other in-class menin inhibitors may exhibit distinct off-target partner profiles; isoform and partner selectivity may shift pathway-response interpretation.
Model-Context Transfer Endpoint profiles from extended-duration in vivo studies may not replicate with compounds having shorter reported metabolic stability.

MI-3 Head-to-Head Comparison Evidence


Superior Menin-MLL Binding Potency over MI-2

In a fluorescence resonance energy transfer (FRET) assay measuring disruption of menin-MLL1 interaction, MI-3 exhibited an IC50 of 8.2 nM, while the closest structural analog MI-2 showed an IC50 of 28.5 nM under identical conditions [1]. This represents a 3.5-fold improvement in binding inhibition potency for MI-3.

Binding Inhibition Potency vs. MI-2
Head-to-head
IC50 8.2 nM (MI-3) vs. 28.5 nM (MI-2); 3.5-fold reported difference
Supports target-engagement assay context at lower reported concentrations
FRET assay; purified menin and MLL1 peptide
Protein-protein interaction inhibition Menin-MLL FRET assay

Enhanced Cellular Potency vs. MI-2 in MLL-Rearranged Leukemia

In MV4-11 human acute myeloid leukemia cells carrying the MLL-AF4 translocation, MI-3 inhibited cell proliferation with an IC50 of 48 nM, whereas MI-2 required 135 nM to achieve the same effect [1]. The 2.8-fold difference was measured by CellTiter-Glo assay after 96 hours of compound treatment.

Cellular Potency in MLL-AF4 Cells
Head-to-head
IC50 48 nM (MI-3) vs. 135 nM (MI-2); 2.8-fold reported difference
Supports cell-model endpoint review in MV4-11 proliferation studies
96-h CellTiter-Glo; RPMI-1640 + 10% FBS
Cellular proliferation MV4-11 cells MLL leukemia

Improved Liver Microsome Stability vs. MI-2

In human liver microsome stability assays (1 μM compound, 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C), MI-3 exhibited a half-life (t1/2) of 42 minutes, compared to 18 minutes for MI-2 [1]. The intrinsic clearance (CLint) of MI-3 was 33 μL/min/mg, whereas MI-2 showed 77 μL/min/mg, a 2.3-fold improvement in metabolic stability for MI-3.

Liver Microsome Stability
Head-to-head
t1/2 42 min (MI-3) vs. 18 min (MI-2); CLint 33 vs. 77 μL/min/mg
Reported metabolic stability context supports extended-duration model interpretation
Human liver microsomes; 1 μM compound; NADPH system
Metabolic stability Human liver microsomes Pharmacokinetics

Greater Selectivity over Menin Partners vs. MI-2

In a panel of 15 menin-interacting transcription factors (including LEDGF, SMARCB1, and MOZ), MI-3 showed >1000-fold selectivity (IC50 >10 μM) for the MLL interaction over all other partners, while MI-2 exhibited only 200-fold selectivity (IC50 = 5.7 μM for LEDGF) [1]. This 5-fold improvement in selectivity index was determined by AlphaScreen assays using recombinant proteins.

Selectivity over Menin Partners
Reported
>1000-fold (MI-3) vs. 200-fold (MI-2) selectivity window
Reported partner-selectivity context may support MLL-specific pathway interpretation
AlphaScreen panel; 15 menin-interacting factors
Selectivity profiling Protein-protein interaction Off-target assessment

MI-3 Research Applications


Target Validation in MLL-Rearranged Leukemia Models

Use MI-3 to selectively ablate menin-MLL interaction in MV4-11, MOLM-13, or SEMK2 cells at 48 nM IC50 (vs. 135 nM for MI-2), enabling clean phenotype attribution with reduced compound concentration [1]. The 2.8-fold higher cellular potency ensures that off-target effects from solvent or higher doses are minimized, which is critical for transcriptomic or proteomic profiling studies.

Extended Pharmacodynamic Studies In Vivo

Due to its 2.3-fold longer half-life in human liver microsomes (42 min vs. 18 min for MI-2), MI-3 is better suited for murine xenograft studies where sustained target engagement is required without q.i.d. dosing [1]. Researchers can design twice-daily (BID) regimens with confidence that plasma concentrations remain above cellular IC50 for longer intervals.

Binding Mode Analysis of Menin Inhibitors

MI-3's co-crystal structure with menin (PDB: 5HLB) reveals a unique binding mode that displaces the MLL peptide from the F9 pocket with higher complementarity than MI-2 [2]. Use MI-3 for soaking experiments or ITC binding assays where sub-10 nM affinity is required to resolve thermodynamic parameters of menin-ligand interactions.

Combination Screening with Kinase and Epigenetic Inhibitors

The >1000-fold selectivity of MI-3 over other menin partners enables its use in combination screens without unanticipated pathway interference [2]. Pair MI-3 with DOT1L or BET inhibitors at equimolar ratios (e.g., 50 nM MI-3 + 20 nM SGC0946) to investigate synthetic lethality in MLL-AF4 leukemia, a strategy where less selective inhibitors (e.g., MI-2) would confound results due to LEDGF off-target engagement.

Application
Selection Property
Validation Focus
MLL-Rearranged Leukemia Model Studies
Cell-model endpoint review
Proliferation and target-engagement assay context in MV4-11 and related models
In Vivo Pharmacodynamic Studies
Metabolic stability context
Exposure-model review; sustained target-engagement assessment
Binding Mode Analysis
Biophysical assay fit
Crystallography and ITC method context; menin-ligand thermodynamics
Combination Screening
Partner-selectivity review
Off-target partner interference check; synthetic lethality endpoint interpretation

Technical Documentation Hub

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36 linked technical documents
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